Braf V600E/craf-IN-1
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Overview
Description
Braf V600E/craf-IN-1 is a potent inhibitor of the Braf V600E and craf kinases. These kinases are part of the mitogen-activated protein kinase pathway, which plays a crucial role in cell division, differentiation, and survival. The Braf V600E mutation is a common mutation in various cancers, including melanoma, colorectal cancer, and non-small cell lung cancer. This compound has shown potential in triggering apoptosis and cell cycle arrest in cancer cells, making it a valuable tool in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Braf V600E/craf-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically involves the use of aniline derivatives, which are reacted with various reagents under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Braf V600E/craf-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying levels of inhibitory activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products
The major products formed from these reactions are various derivatives of this compound, each with potentially different levels of activity and specificity towards the Braf V600E and craf kinases .
Scientific Research Applications
Braf V600E/craf-IN-1 has a wide range of applications in scientific research:
Chemistry: It is used to study the structure-activity relationships of kinase inhibitors and to develop new compounds with improved efficacy.
Biology: The compound is employed in cell biology studies to understand the role of the Braf V600E and craf kinases in cell signaling and cancer progression.
Medicine: this compound is a valuable tool in preclinical studies for developing targeted therapies for cancers harboring the Braf V600E mutation.
Mechanism of Action
Braf V600E/craf-IN-1 exerts its effects by inhibiting the activity of the Braf V600E and craf kinases. The Braf V600E mutation leads to constitutive activation of the mitogen-activated protein kinase pathway, promoting uncontrolled cell proliferation. By inhibiting these kinases, this compound induces apoptosis and cell cycle arrest, thereby reducing tumor growth. The compound specifically targets the kinase domain of Braf V600E, preventing its interaction with downstream signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Vemurafenib: Another inhibitor of the Braf V600E kinase, used in the treatment of melanoma.
Dabrafenib: A selective inhibitor of Braf V600E, often used in combination with other inhibitors for enhanced efficacy.
Encorafenib: A Braf inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Braf V600E/craf-IN-1 is unique in its dual inhibition of both Braf V600E and craf kinases, providing a broader spectrum of activity compared to other inhibitors that target only Braf V600E. This dual inhibition can potentially overcome resistance mechanisms that arise from the activation of alternative pathways .
Properties
Molecular Formula |
C25H17F6N3O2 |
---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
N-[3-[(5-methoxyquinolin-2-yl)amino]phenyl]-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C25H17F6N3O2/c1-36-21-7-3-6-20-19(21)8-9-22(34-20)32-17-4-2-5-18(13-17)33-23(35)14-10-15(24(26,27)28)12-16(11-14)25(29,30)31/h2-13H,1H3,(H,32,34)(H,33,35) |
InChI Key |
ZOFPYTOXNJKYQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=N2)NC3=CC(=CC=C3)NC(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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